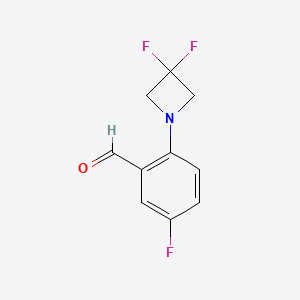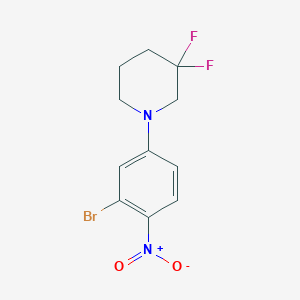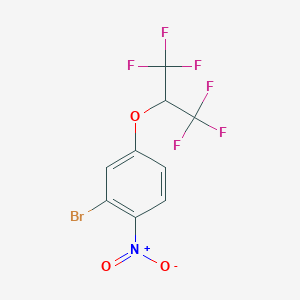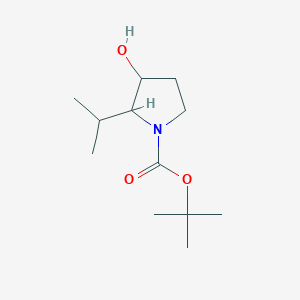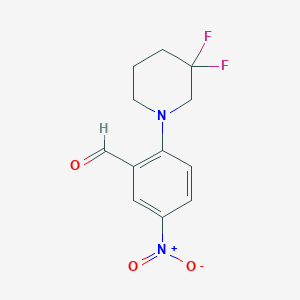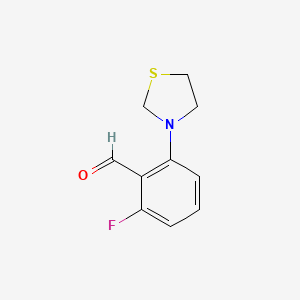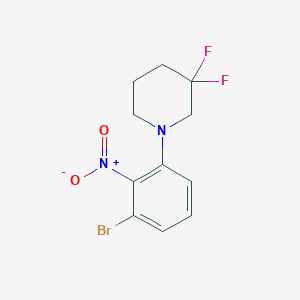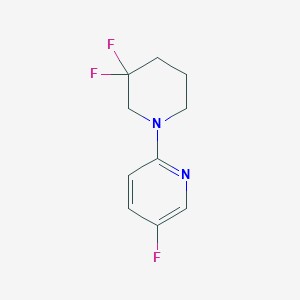
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine, iodine, and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It’s known that fluorinated pyridines are often used in the synthesis of various biologically active compounds , suggesting a wide range of potential targets.
Mode of Action
Fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atoms . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various compounds with biological activity , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It’s known that fluorinated pyridines can exhibit interesting and unusual physical, chemical, and biological properties , which could result in a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for catalytic reactions, influencing the activity of enzymes such as palladium-catalyzed oxidative coupling reactions . The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s activity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cellular metabolism and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can influence the levels of metabolites and the overall metabolic flux . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Metalation Reactions: The compound can form organometallic intermediates, which are useful in further synthetic transformations.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), fluorinating agents (e.g., Selectfluor), and various nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyridines, fluorinated derivatives, and organometallic complexes, which have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.
4-(Trifluoromethyl)pyridine: Lacks both fluorine and iodine atoms.
Uniqueness
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
4-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFULSMUOTYDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


